An In-depth Technical Guide to 1-Methylcyclohexene: Synthesis and Properties
An In-depth Technical Guide to 1-Methylcyclohexene: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclohexene is a cyclic olefin, an organic compound characterized by a six-membered carbon ring containing one double bond and a methyl substituent.[1] This colorless and flammable liquid is a versatile intermediate in organic synthesis, finding applications in the fragrance industry, as a monomer precursor for polymer modification, and as a building block in the development of pharmaceuticals.[1] Its prochiral nature and the differing environments of its two sp²-hybridized carbon atoms make it a valuable probe for studying the stereochemistry of alkene reactions.[2] This guide provides a comprehensive overview of the synthesis, properties, and key reactions of 1-methylcyclohexene, tailored for a technical audience.
Synthesis of 1-Methylcyclohexene
Several synthetic routes are available for the preparation of 1-methylcyclohexene, with the most common methods being the acid-catalyzed dehydration of 1-methylcyclohexanol and the base-induced elimination of a suitable leaving group from a 1-methylcyclohexyl derivative.
Acid-Catalyzed Dehydration of 1-Methylcyclohexanol
This is a classic E1 elimination reaction where an alcohol is treated with a strong acid, such as sulfuric acid or phosphoric acid.[1] The reaction proceeds through the protonation of the hydroxyl group, followed by the loss of a water molecule to form a stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom yields the alkene.[3][4] According to Saytzeff's rule, the more substituted alkene, 1-methylcyclohexene, is the major product.[4][5][6]
Figure 1: E1 mechanism for the acid-catalyzed dehydration of 1-methylcyclohexanol.
Base-Induced Elimination from 1-Methylcyclohexyl Bromide
An alternative route involves an E2 elimination mechanism where a strong base, such as sodium ethoxide, is used to dehydrohalogenate a 1-methylcyclohexyl halide.[1] This concerted reaction involves the simultaneous removal of a proton by the base and the departure of the leaving group, leading to the formation of the double bond.[1]
Figure 2: E2 mechanism for the base-induced elimination of 1-methylcyclohexyl bromide.
Grignard Reaction followed by Dehydration
A two-step synthesis involves the reaction of cyclohexanone with a methylmagnesium halide (a Grignard reagent) to form 1-methylcyclohexanol, which is then dehydrated in a subsequent step using an acid catalyst like p-toluenesulfonic acid.[7]
Figure 3: Workflow for the synthesis of 1-methylcyclohexene via a Grignard reaction.
Properties of 1-Methylcyclohexene
Physical Properties
1-Methylcyclohexene is a colorless liquid with a characteristic unpleasant, aromatic hydrocarbon-like odor.[8] Its key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂ | [9] |
| Molar Mass | 96.17 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Density | 0.811 g/mL at 20 °C | [2][8] |
| Melting Point | -120.4 °C | [2] |
| Boiling Point | 110-111 °C | [8] |
| Refractive Index (n²⁰/D) | 1.450 | [10] |
| Solubility in Water | 0.052 g/kg | [2] |
| Flash Point | -3 °C | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-methylcyclohexene.
| Technique | Key Features | Reference |
| ¹H NMR | Signals corresponding to the vinylic proton, allylic protons, and the methyl group protons. | [11][12] |
| ¹³C NMR | Signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the ring and methyl group. | [13] |
| IR Spectroscopy | Characteristic peaks for C=C stretching and =C-H stretching. | [11][14] |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. | [11][15] |
Reactivity and Key Reactions
The presence of the double bond makes 1-methylcyclohexene reactive towards electrophilic addition reactions.
Electrophilic Addition of Hydrogen Halides
The reaction of 1-methylcyclohexene with hydrogen halides, such as HBr, is a classic example of an electrophilic addition.[16] The reaction proceeds via a stable tertiary carbocation intermediate, leading to the Markovnikov addition product.[17]
Figure 4: Mechanism of electrophilic addition of HBr to 1-methylcyclohexene.
Hydroboration-Oxidation
The hydroboration-oxidation of 1-methylcyclohexene is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond.[18] The reaction is stereospecific, leading to a syn-addition of the hydrogen and hydroxyl groups.[18][19]
Ozonolysis
Ozonolysis of 1-methylcyclohexene leads to the cleavage of the carbon-carbon double bond, resulting in the formation of a dicarbonyl compound.[2]
Experimental Protocols
Synthesis of 1-Methylcyclohexene by Dehydration of 1-Methylcyclohexanol
Materials:
-
1-Methylcyclohexanol (20 g)
-
Concentrated Sulfuric Acid (5 mL)
-
250 mL Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a 250 mL round-bottom flask, add 20 g of 1-methylcyclohexanol.
-
While stirring, slowly add 5 mL of concentrated sulfuric acid dropwise.
-
Heat the mixture to 90 °C and maintain this temperature for 3 hours.[1]
-
After cooling the reaction mixture to room temperature, set up for simple distillation.
-
Distill the product, collecting the fraction that boils between 105-111 °C.
-
The collected liquid is 1-methylcyclohexene. The typical yield is around 84% with a purity of >98% as determined by Gas Chromatography (GC).[1]
Safety Precautions: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Perform the reaction in a well-ventilated fume hood.
Synthesis of 1-Methylcyclohexene by Elimination from 1-Methylcyclohexyl Bromide
Materials:
-
1-Methylcyclohexyl bromide (15 g)
-
Sodium ethoxide (2.5 g)
-
Dry ethanol (100 mL)
-
Reflux apparatus
-
Filtration apparatus
-
Vacuum distillation apparatus
Procedure:
-
Dissolve 15 g of 1-methylcyclohexyl bromide in 100 mL of dry ethanol in a round-bottom flask.
-
Add 2.5 g of sodium ethoxide to the solution.
-
Heat the mixture to reflux and maintain for 2 hours.[1]
-
After cooling, filter the solution to remove any precipitated sodium salts.
-
Perform vacuum distillation on the filtrate to isolate the 1-methylcyclohexene. The expected yield is approximately 82%.[1]
Safety Precautions: Sodium ethoxide is a strong base and is moisture-sensitive. Handle in a dry environment. Ethanol is flammable; avoid open flames.
Conclusion
1-Methylcyclohexene is a fundamentally important cyclic alkene with well-established synthetic routes and a rich reaction chemistry. Its physical and spectroscopic properties are well-documented, making it a reliable substrate and intermediate for a variety of applications in research and industry. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for professionals in the fields of chemistry and drug development.
References
- 1. echemi.com [echemi.com]
- 2. 1-Methylcyclohexene - Wikipedia [en.wikipedia.org]
- 3. 8.1 Preparing Alkenes: A Preview of Elimination Reactions - Organic Chemistry | OpenStax [openstax.org]
- 4. sarthaks.com [sarthaks.com]
- 5. teachoo.com [teachoo.com]
- 6. youtube.com [youtube.com]
- 7. 1-METHYL-1-CYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]
- 8. 1-METHYL-1-CYCLOHEXENE | 591-49-1 [chemicalbook.com]
- 9. CAS 591-49-1: 1-Methylcyclohexene | CymitQuimica [cymitquimica.com]
- 10. 1-Methyl-1-cyclohexene 97 591-49-1 [sigmaaldrich.com]
- 11. 1-Methylcyclohexene | C7H12 | CID 11574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-METHYL-1-CYCLOHEXENE(591-49-1) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Cyclohexene, 1-methyl- [webbook.nist.gov]
- 15. Cyclohexene, 1-methyl- [webbook.nist.gov]
- 16. Predict the product and provide a mechanism for the reaction of 1... | Study Prep in Pearson+ [pearson.com]
- 17. gauthmath.com [gauthmath.com]
- 18. 1-Methylcyclohexene is allowed to react with ${{B}_{2}}{{H}_{6}}$. The product is then treated with ${{H}_{2}}{{O}_{2}}$ and NaOH. The product formed is:\n \n \n \n \n [vedantu.com]
- 19. Ch. 8 Additional Problems - Organic Chemistry | OpenStax [openstax.org]
